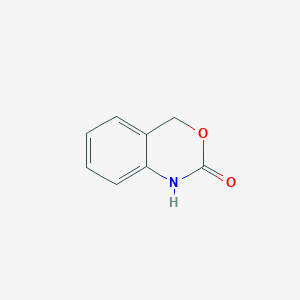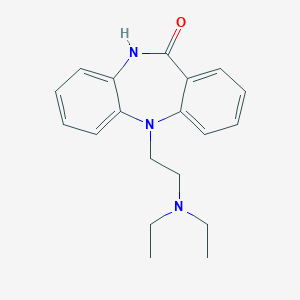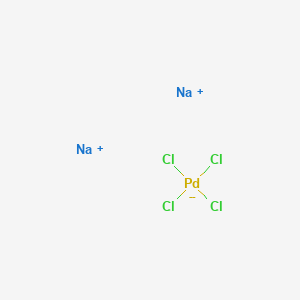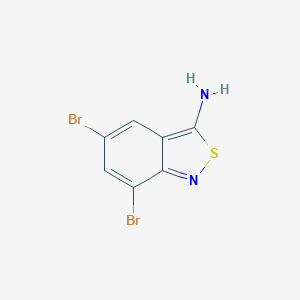
Dibutyltinbis(2-mercaptoethyl nonanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltinbis(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the family of organotin compounds. It is commonly used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of dibutyltinbis(2-mercaptoethyl nonanoate) is not fully understood. However, it is believed to work by disrupting the function of certain enzymes in the body. This can lead to a range of physiological effects, including changes in hormone levels and immune function.
Biochemical and Physiological Effects
Dibutyltinbis(2-mercaptoethyl nonanoate) has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to cause reproductive toxicity, including reduced fertility and abnormal development of the reproductive organs. It has also been shown to affect immune function, leading to increased susceptibility to infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dibutyltinbis(2-mercaptoethyl nonanoate) in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experiments. However, one limitation is its potential toxicity, which can make it difficult to work with in certain contexts.
Future Directions
There are many potential future directions for research on dibutyltinbis(2-mercaptoethyl nonanoate). One area of focus could be on understanding its mechanism of action in more detail, in order to develop safer and more effective alternatives. Another area of research could be on developing new applications for the compound, such as in the production of new types of plastics or anti-fouling agents. Additionally, there is a need for more research on the potential health effects of exposure to dibutyltinbis(2-mercaptoethyl nonanoate) in humans and other organisms.
Synthesis Methods
Dibutyltinbis(2-mercaptoethyl nonanoate) is synthesized by reacting dibutyltin oxide with 2-mercaptoethyl nonanoate in the presence of a catalyst. The reaction takes place at a temperature of around 80-100°C for several hours. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Dibutyltinbis(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research. It is commonly used as a stabilizer in the production of PVC plastics, as well as a catalyst in the synthesis of organic compounds. It is also used in the production of anti-fouling paints, which are used to prevent the growth of marine organisms on ships and other underwater structures.
properties
CAS RN |
13467-96-4 |
|---|---|
Product Name |
Dibutyltinbis(2-mercaptoethyl nonanoate) |
Molecular Formula |
C30H60O4S2Sn |
Molecular Weight |
667.6 g/mol |
IUPAC Name |
2-[dibutyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;2*1-3-4-2;/h2*14H,2-10H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
RHWTUUYPAFODEH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Other CAS RN |
13467-96-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



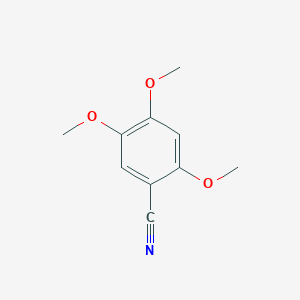
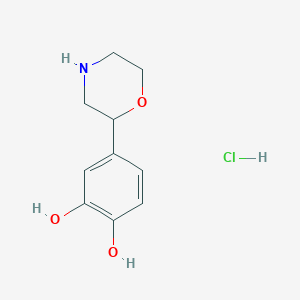
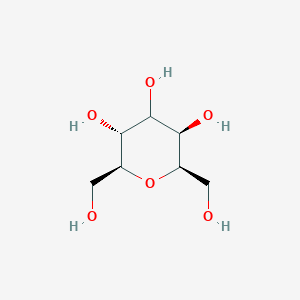

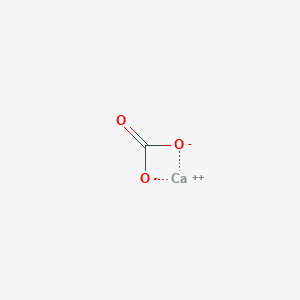
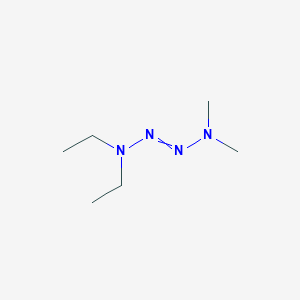
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
